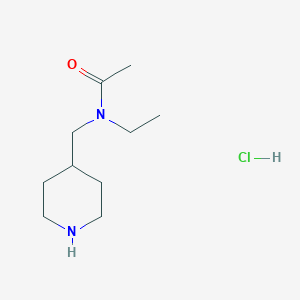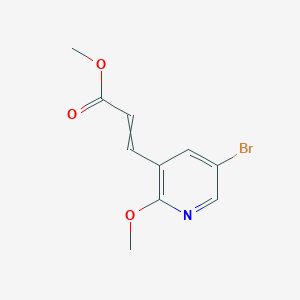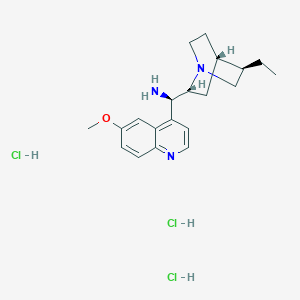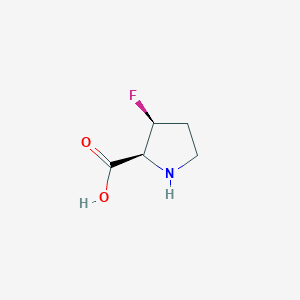
2-Bromo-6-fluoro-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-methoxypyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and methoxy substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the bromination of 6-fluoro-4-methoxypyridine using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Another approach involves the fluorination of 2-bromo-4-methoxypyridine using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced catalysts can enhance the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura, Stille, and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and reduction: The methoxy group can be oxidized to a carbonyl group, or the pyridine ring can be reduced to a piperidine ring under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Cross-coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Cross-coupling reactions: Formation of biaryl or aryl-vinyl compounds.
Oxidation and reduction: Formation of carbonyl or piperidine derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-4-methoxypyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methoxypyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to target proteins or enzymes, modulating their activity. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Lacks the fluorine substituent, resulting in different reactivity and applications.
2-Bromo-6-fluoro-4-methylpyridine: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
2-Fluoro-4-methoxypyridine: Lacks the bromine substituent, affecting its reactivity in substitution and coupling reactions.
Uniqueness
2-Bromo-6-fluoro-4-methoxypyridine is unique due to the presence of both bromine and fluorine substituents, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDZSFUSTRWKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Bromo-5-chloropyrido[4,3-d]pyrimidine](/img/structure/B8226300.png)




